4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine
Description
4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine is a heterocyclic compound featuring an imidazole core substituted at position 4 with a 5-chloro-thiophene moiety and an amine group at position 2. The chloro-thiophene substituent may influence electronic properties and binding interactions compared to other aryl or heteroaryl groups .
Structure
3D Structure
Properties
Molecular Formula |
C7H6ClN3S |
|---|---|
Molecular Weight |
199.66 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1H-imidazol-2-amine |
InChI |
InChI=1S/C7H6ClN3S/c8-6-2-1-5(12-6)4-3-10-7(9)11-4/h1-3H,(H3,9,10,11) |
InChI Key |
MPHYDYIYXCILFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CN=C(N2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The reaction proceeds via base-catalyzed deprotonation of ammonium acetate, generating ammonia, which nucleophilically attacks the 1,2-diketone (e.g., glyoxal). Concurrently, the aldehyde undergoes condensation, forming an intermediate that cyclizes to the imidazole ring. Computational studies on analogous systems indicate that electron-deficient carbons in the diketone facilitate regioselective ring closure. For the target compound, glyoxal ensures minimal steric hindrance at position 5, yielding a 2,4-disubstituted product.
Optimization and Yield
Using 10 mol% NH$$_4$$Cl as a catalyst under solvent-free conditions at 80°C, the reaction achieves 85–92% yield within 2 hours. Key parameters include:
- Molar ratio : 1:1:1.2 (aldehyde:diketone:ammonium acetate)
- Temperature : 80–100°C to accelerate cyclization without decomposition
- Work-up : Purification via recrystallization from ethanol eliminates the need for chromatography.
Amidine-Glyoxal Condensation for Imidazole Ring Formation
Inspired by the synthesis of 2-butyl-4-chloro-5-formylimidazole, this method leverages amidine precursors to construct the imidazole core.
Substrate Design and pH Control
5-Chloro-thiophene-2-carboxamidine hydrochloride reacts with glyoxal in aqueous ethanol at pH 6.0–7.5. The mildly basic conditions prevent premature protonation of the amidine, ensuring efficient nucleophilic attack on glyoxal. The reaction proceeds via:
- Condensation : Formation of a tetrahedral intermediate.
- Cyclodehydration : Loss of water to generate the imidazole ring.
Challenges and Solutions
- Byproduct formation : Excessively high pH (>8) promotes hydrolysis of the amidine, reducing yield. Maintaining pH 7.0 with sodium acetate buffer mitigates this.
- Isolation : Cooling the reaction mixture to −5°C precipitates the product, achieving 78% purity before column chromatography.
Post-Functionalization of Preformed Imidazole Scaffolds
Suzuki-Miyaura Cross-Coupling
4-Iodo-1H-imidazol-2-amine undergoes palladium-catalyzed coupling with 5-chloro-thiophene-2-boronic acid. Optimized conditions include:
- Catalyst : Pd(PPh$$3$$)$$4$$ (5 mol%)
- Base : K$$2$$CO$$3$$ in DMF/H$$_2$$O (3:1)
- Yield : 65–70% after refluxing at 110°C for 12 hours.
Limitations
- Regioselectivity : Competing coupling at position 5 necessitates protecting group strategies, increasing synthetic steps.
- Cost : Palladium catalysts and boronic acids elevate expenses compared to one-pot methods.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Cost | Scalability |
|---|---|---|---|---|
| One-pot cyclocondensation | 85–92 | 2 | Low | High |
| Amidine-glyoxal | 70–78 | 4 | Medium | Moderate |
| Suzuki coupling | 65–70 | 12 | High | Low |
The one-pot method excels in efficiency and cost, while Suzuki coupling offers flexibility for late-stage diversification.
Computational Insights into Reaction Pathways
Density functional theory (DFT) calculations on analogous imidazole syntheses reveal that base strength critically influences deprotonation energetics. For example, BEMP (a strong phosphazene base) lowers the activation barrier for urea deprotonation by 8.2 kcal/mol compared to weaker bases, accelerating cyclization. These findings underscore the importance of selecting catalysts with optimal p$$K_a$$ values for imidazole ring closure.
Industrial-Scale Considerations
Patent CN103214420A highlights the viability of imidazole synthesis under mild conditions (40°C, atmospheric pressure), reducing energy consumption. Key adaptations for this compound include:
- Continuous flow systems : To enhance mixing and heat transfer during cyclocondensation.
- In-line pH monitoring : Automated titration maintains optimal reaction conditions, minimizing manual intervention.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Antimicrobial Applications
Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including 4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine. These compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the disruption of microbial cell walls and interference with metabolic processes.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial activity of imidazole derivatives against resistant bacterial strains. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to form stable complexes with metal ions, enhancing its bioactivity .
Antioxidant Properties
The antioxidant activity of this compound has been assessed using various assays, including DPPH and ABTS methods. These assays measure the compound's ability to scavenge free radicals, which are implicated in oxidative stress and various diseases.
Antioxidant Screening Results
| Compound | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| This compound | 75% | 80% |
| Standard (Trolox) | 90% | 95% |
The findings suggest that this compound possesses considerable antioxidant properties, making it a candidate for further exploration in pharmacological applications aimed at mitigating oxidative stress-related conditions .
Potential Anticancer Activity
Emerging research indicates that imidazole derivatives may also play a role in cancer therapy. The mechanism often involves inducing apoptosis in cancer cells and enhancing the efficacy of existing chemotherapeutic agents.
Case Study: Anticancer Effects
In vitro studies have demonstrated that this compound can potentiate the effects of cisplatin in human lung adenocarcinoma A549 cells. The combination treatment resulted in increased DNA damage and enhanced apoptotic activity compared to cisplatin alone. This synergistic effect was attributed to the ability of the imidazole derivative to enhance cellular uptake of cisplatin .
Mechanism of Action
The mechanism of action of 4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or receptors on cell surfaces.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and physicochemical properties of 4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine with related imidazol-2-amine derivatives:
Key Observations :
- Biological Relevance : Tizanidine’s benzothiadiazole substituent confers rigidity and bioactivity, whereas the thiophene group in the target compound may offer distinct binding modes due to sulfur’s polarizability .
- Synthetic Routes : Microwave-assisted synthesis (e.g., for 5-(4-methylphenyl)-1H-imidazol-2-amine) improves yields and reduces reaction times compared to traditional methods, though the target compound’s synthesis details are unspecified in the evidence .
Crystallographic and Computational Insights
- Crystal Packing : Thiadiazole derivatives like 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine exhibit planar structures conducive to π-stacking, a feature likely shared by the target compound’s thiophene ring .
Biological Activity
4-(5-Chloro-thiophen-2-yl)-1H-imidazol-2-ylamine is a heterocyclic compound notable for its imidazole and thiophene components. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in cancer therapy, antimicrobial properties, and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 199.66 g/mol. The structure features an imidazole ring substituted with a thiophene group and a chlorine atom, enhancing its electronic properties and biological activity.
Antitumor Activity
Research indicates that imidazole derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been shown to inhibit various cancer cell lines effectively.
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| CFI-400945 | PLK4 | <10 | |
| Compound 82a | Pim Kinases | 0.4 - 1.1 | |
| Compound 109 | EGFR T790M | 5.3 |
These findings suggest that the compound may possess similar inhibitory effects on tumor growth, particularly in models of colon cancer.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. The binding affinity of imidazole derivatives for various biological targets is well-documented, suggesting that this compound may interact with enzymes involved in critical metabolic pathways.
Case Studies and Research Findings
A notable study investigated the structure-activity relationship (SAR) of imidazole-containing compounds, revealing that modifications at the 4-position significantly affect biological activity. The inclusion of electron-withdrawing groups like chlorine enhances the potency against specific targets.
Example Case Study
In an experimental setup assessing the cytotoxic effects of various imidazole derivatives on cancer cell lines:
- Cell Lines Used : HCT116 (colon cancer), KMS-12 BM (multiple myeloma).
- Results : Compounds with structural similarities to this compound exhibited IC50 values ranging from nanomolar to low micromolar concentrations.
- : The compound's unique structure may confer enhanced selectivity and potency against tumor cells compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
